molecular formula C14H16N8 B12266158 9-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine

9-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine

Cat. No.: B12266158
M. Wt: 296.33 g/mol
InChI Key: METOLJSQZCRXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a purine ring system substituted with a pyrimidinyl-piperazine moiety. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.

    Introduction of the Pyrimidinyl-Piperazine Moiety: The pyrimidinyl-piperazine group is introduced through nucleophilic substitution reactions, where the piperazine ring is reacted with a pyrimidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

9-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases, which are enzymes involved in cell signaling pathways, thereby affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.

    Pyrazinamide: An anti-tubercular agent with a similar piperazine ring structure.

    Pyrimidine Derivatives: Various pyrimidine-based compounds with anticancer and antiviral activities.

Uniqueness

9-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine is unique due to its specific combination of a purine core and a pyrimidinyl-piperazine moiety. This structural arrangement imparts distinct biological activities and makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C14H16N8

Molecular Weight

296.33 g/mol

IUPAC Name

9-methyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)purine

InChI

InChI=1S/C14H16N8/c1-20-10-19-12-13(20)17-9-18-14(12)22-6-4-21(5-7-22)11-2-3-15-8-16-11/h2-3,8-10H,4-7H2,1H3

InChI Key

METOLJSQZCRXGG-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC=C4

Origin of Product

United States

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